3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by the presence of a fluorobenzyl group attached to the oxazolo[2,3-f]purine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazolo[2,3-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzyl group: This is achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxazolo[2,3-f]purine intermediate.
Methylation: The final step involves the methylation of the purine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(2-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(2-methylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorobenzyl group in 3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique properties compared to its analogs. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-5-3-4-6-11(10)17/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIKIZCGFLPEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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